(R)-JQ-1 (carboxylic acid) is a significant compound in the field of medicinal chemistry, particularly known for its role as a selective inhibitor of bromodomain and extraterminal domain proteins. These proteins are crucial in regulating transcription and cellular processes, making (R)-JQ-1 a valuable tool in cancer research and other therapeutic areas. The compound is characterized by its unique molecular structure, which includes a thienodiazepine core, contributing to its biological activity.
(R)-JQ-1 (carboxylic acid) can be sourced from various chemical suppliers, such as Sigma-Aldrich and MedChemExpress, where it is available with a purity of ≥95% as determined by high-performance liquid chromatography . It is synthesized through complex organic reactions involving multiple steps to ensure the desired stereochemistry and functional groups are present.
(R)-JQ-1 (carboxylic acid) belongs to the class of small-molecule inhibitors targeting bromodomain-containing proteins. Specifically, it is classified under the category of thienodiazepine derivatives, which are recognized for their diverse biological activities, including anti-cancer properties.
The synthesis of (R)-JQ-1 (carboxylic acid) typically involves several key steps:
The synthesis requires careful control of reaction conditions to prevent racemization and ensure high yields of the desired enantiomer. Techniques such as palladium-catalyzed reactions and specific deprotection steps are crucial in achieving the final product.
(R)-JQ-1 (carboxylic acid) has a complex molecular structure characterized by:
The InChI key for (R)-JQ-1 (carboxylic acid) is LJOSBOOJFIRCSO-AWEZNQCLSA-N, which provides a unique identifier for this compound in chemical databases.
(R)-JQ-1 (carboxylic acid) participates in various chemical reactions that are pivotal for its biological activity:
The reactions often require specific conditions such as temperature control and the use of catalysts like palladium on carbon to ensure high efficiency and selectivity.
(R)-JQ-1 exerts its effects primarily through competitive inhibition of bromodomain proteins. The mechanism involves:
Studies have shown that (R)-JQ-1 exhibits significant selectivity for certain bromodomains over others, which is crucial for minimizing off-target effects in therapeutic applications .
(R)-JQ-1 (carboxylic acid) has broad applications in scientific research:
(R)-JQ-1 carboxylic acid contains a triazolodiazepine core that serves as a high-fidelity structural analog of acetylated lysine (KAc) residues. This molecular mimicry enables competitive disruption of native protein-histone interactions. The inhibitor's 1,2,3-triazole ring forms critical hydrogen bonds with conserved asparagine residues (Asn140 in BRD4 bromodomain 1) through its nitrogen atoms, replicating the carbonyl oxygen interactions of endogenous acetyl-lysine substrates [2] [9]. A water-bridged hydrogen bond network further stabilizes this interaction, engaging a conserved tyrosine residue (Tyr97 in BRD4 BD1) that normally coordinates acetyl-lysine recognition [5] [9]. The carboxylic acid functional group extends outward from the triazole core into the ZA channel solvent interface, providing a versatile exit vector for chemical modifications without compromising binding affinity [3] [10].
Crystallographic analyses reveal that the 4-chlorophenyl substituent of (R)-JQ-1 carboxylic acid occupies the hydrophobic WPF shelf—a structural motif conserved across bromodomain and extraterminal domain (BET) family members—while the methylated thienotriazole moiety engages complementary hydrophobic regions bordering the acetyl-lysine binding pocket [1] [7]. This multi-point anchoring confers exceptional binding specificity for BET bromodomains over other bromodomain subfamilies. The stereochemistry at the chiral center significantly influences binding kinetics, with the (R)-enantiomer exhibiting >100-fold greater affinity for BRD4 bromodomain 1 compared to its (S)-counterpart due to optimal spatial orientation within the binding cavity [1] [10].
Table 1: Binding Affinities of (R)-JQ-1 Carboxylic Acid for BET Bromodomains
Bromodomain | Kd (nM) | Method | Key Interactions |
---|---|---|---|
BRD4 BD1 | 77 ± 5 | FP | Asn140, Tyr97, WPF shelf |
BRD4 BD2 | 92 ± 8 | FP | Asn433, Tyr390, WPF shelf |
BRD2 BD1 | 264 ± 15 | AlphaScreen | Asn156, Tyr113, WPF shelf |
BRDT BD1 | 55 ± 4 | ITC | Asn140, Tyr97, WPF shelf |
(R)-JQ-1 carboxylic acid engages in dynamic competition with endogenous acetyl-lysine substrates through both steric occlusion and allosteric effects. The inhibitor exhibits differential binding kinetics between tandem bromodomains (BD1 and BD2) of BET proteins due to sequence variations in their ZA and BC loops [6] [9]. While BD1 typically displays marginally higher affinity for (R)-JQ-1 carboxylic acid, BD2 exhibits greater sensitivity to histone H4 polyacetylation states, suggesting domain-specific biological functions that can be selectively exploited [4] [7].
The carboxylic acid moiety enables synthetic diversification for developing proteolysis-targeting chimeras (PROTACs). When conjugated to E3 ubiquitin ligase ligands via flexible linkers, this functional group facilitates the creation of heterobifunctional molecules that induce targeted degradation of BET proteins [1] [3]. Quantitative binding studies using isothermal titration calorimetry demonstrate that (R)-JQ-1 carboxylic acid displaces acetylated histone H4 peptides from BRD4 bromodomain 1 with an inhibition constant (Ki) of 50 ± 8 nM, establishing its potency as a competitive inhibitor [4] [9]. This displacement occurs through simultaneous occupation of the primary acetyl-lysine binding site and partial engagement of a secondary interaction site, particularly evident in di-acetylated histone H4 tails (H4K5acK8ac) [4].
Table 2: Functional Consequences of BRD4 Bromodomain Inhibition
Cellular Process | Effect of (R)-JQ-1 Carboxylic Acid | Downstream Impact |
---|---|---|
c-MYC transcription | Displacement of BRD4 from super-enhancers | G1 cell cycle arrest |
PD-L1 expression | Reduced surface expression on B16F10 cells | Altered immune evasion |
P-TEFb kinase recruitment | Impaired release from 7SK snRNP complex | Abrogated Pol II elongation |
Mediator complex interaction | Disrupted coactivator assembly | Selective gene downregulation |
Beyond direct acetyl-lysine competition, (R)-JQ-1 carboxylic acid induces allosteric rearrangements in bromodomain-containing macromolecular complexes. Binding triggers conformational changes in the extraterminal domain of BRD4, disrupting its interaction with non-histone partners including the SWI/SNF chromatin remodeling complex and the P-TEFb elongation factor [7] [9]. This allosteric disruption prevents the transition from transcriptional initiation to productive elongation, particularly at rapid-response genes regulated by super-enhancers [7].
The inhibitor's efficacy is modulated by the epigenetic landscape, as neighboring histone modifications significantly influence binding avidity. Phosphorylation of histone H4 at serine 1 (H4S1ph) adjacent to acetylated lysine 5 (H4K5ac) reduces BRD4 bromodomain 1 binding affinity by >5-fold, while adjacent acylation at lysine 8 (H4K8acyl) enhances binding 1.4- to 9.5-fold through secondary interaction sites [4]. Furthermore, (R)-JQ-1 carboxylic acid sensitivity varies according to metabolic states that determine histone acylation patterns. Under conditions of elevated acyl-CoA pools (e.g., high glutaryl-CoA), histone glutarylation competes with acetylation and impairs BET bromodomain engagement, creating a context-dependent inhibitory landscape [4].
The carboxylic acid functional group enables allosteric effects beyond BET bromodomains through engineered synthetic biology approaches. When incorporated into bump-hole systems, this moiety binds selectively to mutated BRD4 bromodomain 2 (L387A) while sparing wild-type bromodomains, demonstrating proof-of-concept for targeted epigenetic editing [10]. This approach reveals that sustained inhibition of BRD4 bromodomain 2 alone suffices to disrupt chromatin localization of the entire BET protein, indicating inter-domain allosteric communication within the tandem bromodomain architecture [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1